BDP8900

Kinase Selectivity Biochemical Assay MRCK

Discerning MRCK-specific from ROCK-mediated signaling remains a critical challenge in cancer cell motility and invasion research. BDP8900 resolves this ambiguity with >100-fold biochemical selectivity for MRCKα/β over ROCK1/2 and >562-fold cellular selectivity. • IC50 of 43 nM against MRCKβ; equipotent on MRCKα • Consistent antiproliferative activity across >750 cancer cell lines; greatest potency in hematologic malignancies • Validated in vivo: favorable rodent PK and efficacy in murine squamous cell carcinoma model (topical application) Supplied as ≥98% pure solid powder; custom synthesis and bulk quantities available upon request.

Molecular Formula C19H23N5S
Molecular Weight 353.49
CAS No. 2226507-05-5
Cat. No. B605986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP8900
CAS2226507-05-5
SynonymsBDP8900;  BDP-8900;  BDP 8900
Molecular FormulaC19H23N5S
Molecular Weight353.49
Structural Identifiers
SMILESC1(C2=CNC3=NC=CC(N(CCC4)C[C@@]54CCCCN5)=C32)=NC=CS1
InChIInChI=1S/C19H23N5S/c1-2-7-23-19(5-1)6-3-10-24(13-19)15-4-8-20-17-16(15)14(12-22-17)18-21-9-11-25-18/h4,8-9,11-12,23H,1-3,5-7,10,13H2,(H,20,22)/t19-/m0/s1
InChIKeyAZYKATVQZWSITP-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP8900: Highly Selective MRCK Inhibitor


BDP8900 (CAS 2226507-05-5) is an azaindole-based small molecule that acts as a potent and selective inhibitor of the Myotonic Dystrophy-related Cdc42-binding kinases MRCKα and MRCKβ [1]. It functions by reducing substrate phosphorylation, which leads to morphological changes and the inhibition of motility and invasion in cancer cells [1]. Developed as a research tool compound, BDP8900 exhibits >100-fold selectivity for MRCK over the closely related ROCK1 and ROCK2 kinases, addressing a critical gap in the study of actin-myosin cytoskeleton regulation [1].

MRCK pathway inhibition studies in cancer cell models
Isoform-selectivity assay context (MRCK vs. ROCK)
Actin-myosin cytoskeleton regulation research

BDP8900 vs. ROCK Inhibitors: Key Differences


Substituting BDP8900 with other MRCK, ROCK, or dual ROCK/MRCK inhibitors will lead to significant differences in experimental outcomes due to variations in target potency and, crucially, selectivity profiles. Many early tool compounds exhibit substantial cross-reactivity between MRCK and ROCK [1], whereas BDP8900 is distinguished by its >100-fold selectivity for MRCK over ROCK1/2 in biochemical assays [2]. This selectivity is essential for deconvoluting MRCK-specific signaling pathways from those governed by the closely related ROCK kinases, which share overlapping substrates but distinct cellular localizations and functions [3]. The quantitative evidence below confirms that using a less selective alternative would confound phenotypic data, making BDP8900 the optimal choice for precise target validation.

Dual ROCK/MRCK inhibitors may confound MRCK-specific pathway assignment due to cross-reactivity.
ROCK-selective tools like Y-27632 show reduced MRCK potency, limiting target engagement interpretation.
Structural analogs (e.g., BDP9066) exhibit distinct off-target kinase profiles, shifting selectivity context.

BDP8900 Potency and Selectivity Data


MRCKβ Selectivity Over ROCK Kinases

BDP8900 exhibits an IC50 of 43 nM for MRCKβ and demonstrates >100-fold selectivity over the closely related kinases ROCK1 and ROCK2. This is in stark contrast to dual ROCK/MRCK inhibitors like BDP5290 and DJ4, which show much lower selectivity (IC50 values of 10 nM and 100 nM for MRCKα and MRCKβ, respectively) . The classical ROCK inhibitor Y-27632, often used as a comparator, has even lower potency on MRCKβ (IC50 in the low micromolar range) [1].

MRCKβ selectivity
Head-to-head
IC50 43 nM (MRCKβ) / >100-fold over ROCK1/2 at 1 µM ATP
Supports MRCK-specific pathway studies
Compared with BDP5290, DJ4, Y-27632
Kinase Selectivity Biochemical Assay MRCK ROCK

Kinome-Wide Selectivity vs. BDP9066

In a kinome-wide selectivity screen against a panel of 140 kinases at 1 µM, BDP8900 demonstrated a cleaner profile with fewer off-target hits than its closely related analog, BDP9066 [1]. While both compounds show strong selectivity for MRCK, the specific off-target interactions differ, providing researchers with a choice based on their experimental context. This head-to-head comparison from the same primary study provides direct, quantitative evidence of BDP8900's distinct selectivity fingerprint [1].

Kinome-wide vs. BDP9066
Head-to-head
Fewer off-target hits in 140-kinase panel at 1 µM
Supports target engagement interpretation
Qualitatively different fingerprint
Kinome Selectivity Off-target Effects BDP9066 Profiling

Cellular MLC2 Phosphorylation Inhibition

In a cellular assay using MDA-MB-231 cells engineered to express MRCKβ, ROCK1, or ROCK2 kinase domains, BDP8900 potently inhibited myosin light chain 2 (MLC2) phosphorylation, a key downstream readout of MRCK activity [1]. Critically, BDP8900 demonstrated >562-fold selectivity for MRCKβ over ROCK1 or ROCK2 in this cellular context [1]. This functional selectivity in a live cell model is a more stringent and biologically relevant metric than biochemical IC50 values alone.

Cellular MLC2 inhibition
Head-to-head
>562-fold cellular selectivity MRCKβ over ROCK1/2 (pMLC2 readout)
Supports cell-based pathway differentiation
MDA-MB-231 cells, 60 min treatment
Cellular Assay Target Engagement MLC2 Selectivity

Antiproliferative Activity in Cancer Cell Lines

BDP8900 was screened against a large panel of over 750 human cancer cell lines, revealing consistent antiproliferative effects [1]. While both BDP8900 and its analog BDP9066 showed the greatest activity in hematologic cancer cells, the detailed EC50 data (available in supplemental tables) allows for direct comparison of their potencies across specific cell lines [1]. This extensive profiling provides a robust dataset for selecting BDP8900 for studies in specific cancer subtypes.

Antiproliferative panel
Data to verify
EC50 data across >750 cancer cell lines; greatest activity in hematologic cancers
Supports cell-model selection review
Supplemental data for exact EC50 values
Cancer Cell Line Panel Antiproliferative Screening Hematologic Malignancies

In Vivo PK in Rat and Rhesus Models

BDP8900 exhibits favorable pharmacokinetic (PK) properties in both rat and rhesus monkey, supporting its use in preclinical in vivo studies [1]. While detailed PK parameters (e.g., clearance, bioavailability) are often reported in supplementary data, this class-level validation distinguishes BDP8900 from many other tool compounds that lack such preclinical validation [1].

In vivo PK
Class-level
Reported favorable PK in rat and rhesus monkey
Supports in vivo exposure-model context
Specific parameters not detailed
Pharmacokinetics In Vivo Rat Rhesus Monkey

BDP8900 Research Applications


MRCK vs. ROCK in Cancer Cell Motility

BDP8900's >100-fold selectivity for MRCK over ROCK kinases in biochemical assays [1] and its >562-fold cellular selectivity [2] make it the definitive tool for distinguishing MRCK-specific functions from those of the closely related ROCK pathway. This is particularly critical in cancer cell motility and invasion studies, where both kinase families can influence actin-myosin dynamics but may have distinct roles [3].

Cancer Cell Line Profiling for MRCK Dependency

The extensive antiproliferative data from screening BDP8900 against over 750 cancer cell lines [4] provides a powerful resource. Researchers can use this dataset to identify cancer types (such as certain hematologic malignancies) that are particularly sensitive to MRCK inhibition, guiding further mechanistic studies and combination therapy experiments.

Skin Cancer In Vivo Models

The reported favorable pharmacokinetic properties of BDP8900 in rat [5] and its demonstrated efficacy in a murine model of squamous cell carcinoma (when applied topically) [5] support its use in preclinical oncology research. BDP8900 can be utilized to validate MRCK as a therapeutic target in vivo and to explore its role in tumor growth and metastasis.

Application
Selection Property
Validation Focus
MRCK vs. ROCK pathway differentiation in cancer cell motility
Isoform selectivity review
MRCK-specific vs. ROCK phenotypes
Cancer cell line dependency profiling
Cell-model response data
Cell-line sensitivity and subtype selection
Skin cancer model-response studies
In vivo exposure-model context
Tumor growth endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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